molecular formula C16H22N4O2S B2837210 N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2034343-66-1

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2837210
CAS No.: 2034343-66-1
M. Wt: 334.44
InChI Key: BTEIKRFDOMXESX-UHFFFAOYSA-N
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Description

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (hereafter referred to as the "target compound") is a triazole-based carboxamide derivative featuring a hydroxyethyl-substituted thiophene moiety linked to a cyclopentylmethyl group. This article compares the target compound with structurally related analogs, focusing on substituent effects, synthesis strategies, and inferred biological implications.

Properties

IUPAC Name

N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-1-methyltriazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-11(21)13-5-6-14(23-13)16(7-3-4-8-16)10-17-15(22)12-9-20(2)19-18-12/h5-6,9,11,21H,3-4,7-8,10H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEIKRFDOMXESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3=CN(N=N3)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below highlights key structural differences and similarities between the target compound and selected analogs from the literature:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities
Target Compound 1,2,3-Triazole-4-carboxamide - 5-(1-Hydroxyethyl)thiophen-2-yl
- Cyclopentylmethyl
- Methyl group
~435 (estimated) High polarity due to hydroxyethyl group
1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyltriazol-1-yl)phenyl]triazole-4-carboxamide Dual 1,2,3-triazole cores - 2-Ethoxyphenyl
- 4-(5-Methyltriazol-1-yl)phenyl
429.45 Enhanced lipophilicity (ethoxyphenyl)
(R)-N-((5-(3-(1-(5-(Azetidin-3-ylamino)-2-methylbenzamido)ethyl)phenyl)thiophen-2-yl)methyl)piperidine-4-carboxamide Azetidine-triazole-thiophene hybrid - Azetidine-3-ylamino
- Piperidine-4-carboxamide
- Thiophen-2-yl linkage
~590 SARS-CoV-2 PLpro inhibition
(Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine Nitrophenyl-triazole-hydrazine - 4-Nitrophenyl
- Phenylhydrazine
410.42 Electron-withdrawing nitro group

Key Observations :

  • Hydroxyethyl Group : The target compound’s hydroxyethyl substituent on thiophene likely enhances aqueous solubility compared to lipophilic groups like ethoxyphenyl in or cyclopropane in .
  • Cyclopentylmethyl vs.
  • Triazole Positioning : The target’s single triazole contrasts with dual triazole cores in , which could influence metabolic stability and synthetic complexity.

Q & A

What are the key strategies for synthesizing N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide?

Basic
The synthesis typically involves a multi-step approach:

  • Triazole Formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, Huisgen reaction) to ensure regioselective 1,4-triazole formation .
  • Thiophene Functionalization : Chlorination or hydroxyethyl group introduction via nucleophilic substitution or oxidation-reduction sequences .
  • Coupling Reactions : Amide bond formation between the triazole-carboxamide and cyclopentyl-thiophene moieties using coupling agents like EDC/HOBt .
  • Purification : Column chromatography or recrystallization to isolate the final product, followed by characterization via 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

What analytical techniques are essential for characterizing this compound?

Basic
Critical techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR to confirm proton environments (e.g., hydroxyethyl -OH at δ 1.5–2.0 ppm) and 13C^{13}C-NMR for carbon backbone verification .
  • Mass Spectrometry (MS) : HRMS or ESI-MS to validate molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identification of functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .
  • X-ray Crystallography : For unambiguous structural elucidation, particularly for stereochemical confirmation .

How can researchers address regioselectivity challenges during triazole ring formation?

Advanced
Regioselectivity in triazole synthesis is critical:

  • Catalytic Optimization : Use Cu(I) catalysts (e.g., CuSO4_4/sodium ascorbate) to favor 1,4-triazole regioisomers over 1,5-products .
  • Reaction Monitoring : Track progress via 1H^1H-NMR (e.g., diagnostic triazole proton at δ 7.5–8.5 ppm) or TLC to ensure desired product dominance .
  • Alternative Approaches : Strain-promoted azide-alkyne cycloaddition (SPAAC) for copper-free conditions, though this may require tailored alkynes .

How can contradictions in biological activity data across studies be resolved?

Advanced
Contradictions often arise from:

  • Purity Issues : Validate compound purity (>95%) via HPLC and elemental analysis to exclude confounding impurities .
  • Assay Variability : Standardize assay conditions (e.g., cell line selection, incubation time) and use orthogonal methods (e.g., enzyme inhibition + cellular viability assays) .
  • Metabolic Stability : Assess compound stability in biological matrices (e.g., plasma, liver microsomes) to account for degradation .

What experimental approaches elucidate the compound’s mechanism of action?

Advanced
Mechanistic studies may involve:

  • Molecular Docking : Predict binding interactions with targets (e.g., kinases, GPCRs) using software like AutoDock .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (Kd_d, kon_{on}/koff_{off}) for target engagement .
  • Enzyme Inhibition Assays : Measure IC50_{50} values under varied pH/temperature to infer catalytic site interactions .

How can reaction yields be optimized in multi-step syntheses?

Advanced
Yield optimization strategies include:

  • Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., solvent polarity, catalyst loading) .
  • Flow Chemistry : Continuous-flow systems for precise control of reaction parameters (e.g., residence time, mixing efficiency) .
  • In Situ Monitoring : Real-time FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

How should the compound’s stability be evaluated under experimental conditions?

Basic
Stability assessment protocols:

  • Thermal Stability : Incubate at 25–60°C for 24–72 hours; monitor decomposition via HPLC .
  • Photolytic Sensitivity : Expose to UV/visible light and track degradation products using LC-MS .
  • pH-Dependent Stability : Test in buffers (pH 1–10) to simulate gastrointestinal or physiological environments .

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